2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-cyclohexylacetamide
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Overview
Description
2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-cyclohexylacetamide is a complex organic compound with a unique structure that includes an oxazole ring, a chlorophenyl group, and a methanesulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-cyclohexylacetamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfinyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfinyl group typically yields sulfone derivatives, while substitution reactions can lead to various substituted phenyl derivatives .
Scientific Research Applications
2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-cyclohexylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Properties
Molecular Formula |
C19H23ClN2O3S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C19H23ClN2O3S/c1-13-17(22-19(25-13)14-7-9-15(20)10-8-14)11-26(24)12-18(23)21-16-5-3-2-4-6-16/h7-10,16H,2-6,11-12H2,1H3,(H,21,23) |
InChI Key |
DBBOIHBRABJWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CS(=O)CC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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